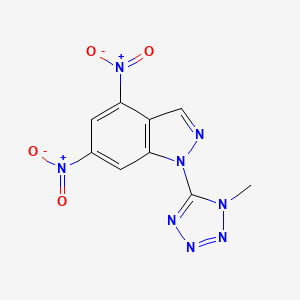
Di-tert-butylphosphane--mercury (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylphosphane–mercury (2/1) is a chemical compound that consists of two di-tert-butylphosphane molecules coordinated to a single mercury atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butylphosphane–mercury (2/1) typically involves the reaction of di-tert-butylphosphane with a mercury salt, such as mercury(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane. The general reaction can be represented as follows:
2(CH3)3CPH+HgCl2→(CH3)3CP2Hg+2HCl
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butylphosphane–mercury (2/1) can undergo various types of chemical reactions, including:
Oxidation: The phosphane ligands can be oxidized to phosphine oxides.
Substitution: The mercury center can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.
Substitution: Ligands such as halides or other phosphines can be used in substitution reactions.
Major Products
Oxidation: The major product is di-tert-butylphosphine oxide.
Substitution: The products depend on the substituting ligand but can include various mercury-phosphine complexes.
Aplicaciones Científicas De Investigación
Di-tert-butylphosphane–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research into its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the synthesis of other organometallic compounds and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which di-tert-butylphosphane–mercury (2/1) exerts its effects involves the coordination of the phosphane ligands to the mercury center. This coordination can influence the reactivity and stability of the mercury atom, making it a useful compound in catalysis and other chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butylphosphine oxide
- Bis(tert-butyl)phosphine
- Di-tert-butylphosphine
Uniqueness
Di-tert-butylphosphane–mercury (2/1) is unique due to the presence of both phosphane and mercury in the same molecule, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in research and industrial applications.
Propiedades
Número CAS |
90054-11-8 |
|---|---|
Fórmula molecular |
C16H38HgP2 |
Peso molecular |
493.01 g/mol |
Nombre IUPAC |
ditert-butylphosphane;mercury |
InChI |
InChI=1S/2C8H19P.Hg/c2*1-7(2,3)9-8(4,5)6;/h2*9H,1-6H3; |
Clave InChI |
LPZQIHDSUFUSKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
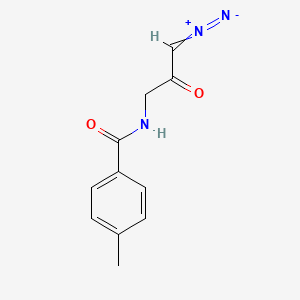
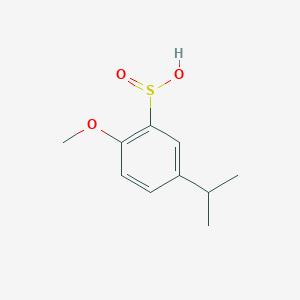
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)

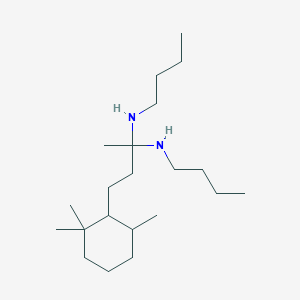
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
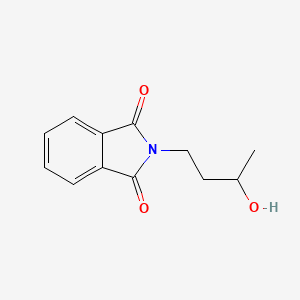
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)


